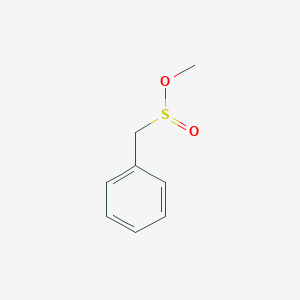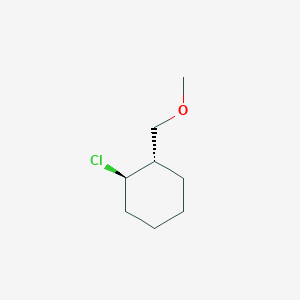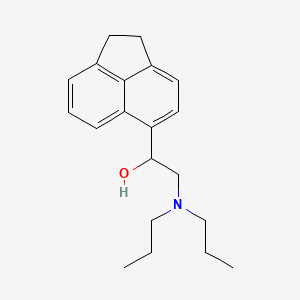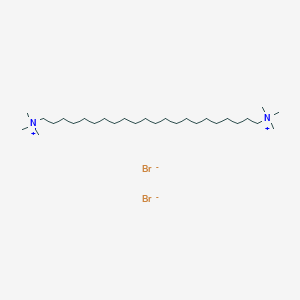
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide typically involves the quaternization of a long-chain alkylamine with an alkyl halide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Anion exchange reactions can be carried out using salts of the desired anion in aqueous or organic solvents.
Major Products Formed
Oxidation: N-oxides
Reduction: Tertiary amines
Substitution: Quaternary ammonium salts with different anions
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Used in similar applications as a surfactant and antimicrobial agent.
Benzalkonium chloride (BAC): Widely used in disinfectants and antiseptics.
Uniqueness
N~1~,N~1~,N~1~,N~22~,N~22~,N~22~-Hexamethyldocosane-1,22-bis(aminium) dibromide is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes.
Propiedades
Número CAS |
65114-34-3 |
|---|---|
Fórmula molecular |
C28H62Br2N2 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
trimethyl-[22-(trimethylazaniumyl)docosyl]azanium;dibromide |
InChI |
InChI=1S/C28H62N2.2BrH/c1-29(2,3)27-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-28-30(4,5)6;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
KLXJCNNNBUJONF-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


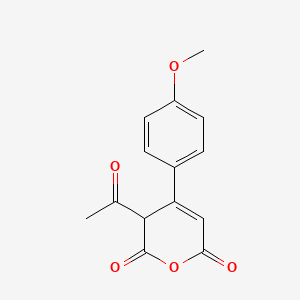
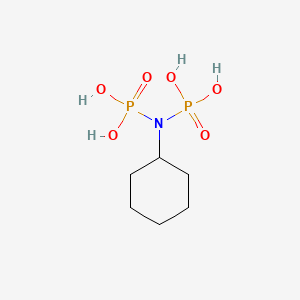

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
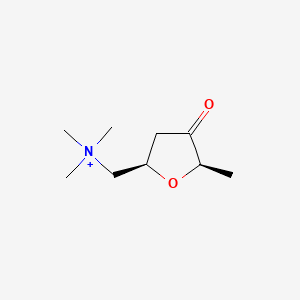
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
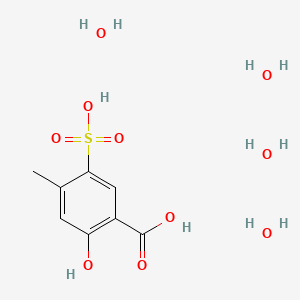
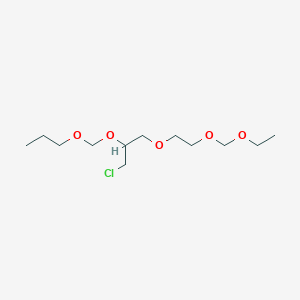
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
